11-Deoxymogroside IIIE is a notable compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It belongs to a class of compounds known as mogrosides, which are triterpenoid glycosides recognized for their intense sweetness and potential health benefits. These compounds are primarily used as natural sweeteners and have garnered interest for their pharmacological properties, including antioxidant and anti-inflammatory effects.
The primary source of 11-Deoxymogroside IIIE is the fruit of Siraitia grosvenorii, which is native to southern China and has been used traditionally in herbal medicine. The extraction and purification of mogrosides from this fruit involve various techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for analysis and characterization.
11-Deoxymogroside IIIE is classified under triterpenoid glycosides. It is structurally related to other mogrosides, differing mainly in its hydroxyl group configuration at specific carbon positions within the molecule. This compound is part of a larger family of mogrosides, which includes various analogs like mogroside V and mogroside III.
The synthesis of 11-Deoxymogroside IIIE can be achieved through several methods, primarily focusing on extraction from natural sources or chemical synthesis in laboratory settings.
The purification process often employs HPLC with specific mobile phases (e.g., acetonitrile-water mixtures) and detection methods such as ultraviolet-visible spectroscopy (UV-Vis) or mass spectrometry for monitoring compound separation and purity.
The molecular structure of 11-Deoxymogroside IIIE can be represented by the following chemical formula:
This indicates that it consists of 27 carbon atoms, 44 hydrogen atoms, and 12 oxygen atoms. The structural configuration includes multiple hydroxyl groups attached to a triterpenoid backbone, which is essential for its sweetening properties.
11-Deoxymogroside IIIE can undergo various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions, which can release sugars and lead to the formation of aglycone derivatives.
The mechanism by which 11-Deoxymogroside IIIE exerts its sweetening effect involves interaction with taste receptors on the tongue. Research indicates that mogrosides activate sweet taste receptors (T1R2/T1R3), leading to a perception of sweetness without significant calories.
Studies have shown that mogrosides can be hundreds of times sweeter than sucrose while having minimal impact on blood glucose levels, making them suitable for use in dietary products aimed at managing diabetes and obesity.
Relevant analyses include:
11-Deoxymogroside IIIE has several applications in various fields:
Research continues into expanding its applications based on its unique properties and health benefits associated with consumption.
The biosynthesis of 11-Deoxymogroside IIIE initiates with the universal isoprenoid precursor isopentenyl diphosphate, channeled through the cytosolic mevalonate pathway. Enzymatic cyclization of 2,3-oxidosqualene forms the cucurbitane skeleton, a signature structural feature of mogrosides. This reaction is catalyzed by oxidosqualene cyclases, which generate the tetracyclic triterpenoid backbone cucurbitadienol [4]. Subsequent oxidations at positions C-3 and C-24 are mediated by cytochrome P450 monooxygenases (CYP450s), introducing hydroxyl groups essential for glycosylation. Crucially, the absence of oxidation at C-11 distinguishes 11-Deoxymogroside IIIE from sweet-tasting mogrosides like mogroside V, which require an α-hydroxy group at C-11 for sweetness [5] [9].
Table 1: Key Enzymes in Mogroside Backbone Synthesis
| Enzyme Class | Gene Family | Function | Product |
|---|---|---|---|
| Squalene epoxidase | SE | Epoxidation of squalene | 2,3-Oxidosqualene |
| Oxidosqualene cyclase | OSC | Cyclization of oxidosqualene | Cucurbitadienol |
| Cytochrome P450 | CYP450 | Hydroxylation at C-3 and C-24 | Polyhydroxylated cucurbitane |
| Dehydrogenase | - | Oxidation at C-11 (absent in 11-Deoxymogroside IIIE) | 11-Oxo derivatives |
Glycosylation of the aglycone mogrol is executed by uridine diphosphate-dependent glycosyltransferases (UGTs). Primary glycosylation involves UGT74AC1 variants, which transfer glucose units to C-3-OH and C-24-OH positions of mogrol, yielding mogroside IIE [3]. 11-Deoxymogroside IIIE arises when UGT94-289-3 catalyzes branched glycosylation at the C-24 glucose moiety, forming a β-(1→6) glycosidic bond. This enzyme exhibits substrate promiscuity, accepting both mogrol and deoxygenated derivatives. Notably, its catalytic efficiency for 11-deoxy substrates is 74–400-fold lower than for mogroside IIIE, explaining the compound’s lower natural abundance [3] [7]. Structural analyses reveal that mutations at substrate-binding residues (e.g., L48M, R28H) enhance UDP-glucose affinity, enabling 91–99% conversion of mogrol to tri-glycosylated derivatives in engineered yeast systems [3].
Post-harvest processing of Siraitia grosvenorii fruits significantly influences 11-Deoxymogroside IIIE levels. During post-ripening at 35°C, UGT94-289-3 activation converts bitter mogrosides (e.g., mogroside IIE) to sweet variants. However, 11-Deoxymogroside IIIE accumulation is temperature-dependent:
Table 2: Impact of Post-Ripening Conditions on Mogroside Profiles
| Condition | Mogroside IIE Change | 11-Deoxymogroside IIIE Change | Mogroside V Change |
|---|---|---|---|
| 25°C, 2 weeks | -15% | +5% | +10% |
| 35°C, 2 weeks | -40% | -20% | +80% |
Data normalized to initial concentrations in fresh fruits [7]
This occurs because UGT94-289-3 preferentially utilizes 11-deoxy substrates in vitro under optimized pH (7.5) and cofactor (Mg²⁺) conditions, converting 95% of mogroside III to tetra-glycosylated sweet mogrosides [7]. The downregulation of UGT94-289-3 transcription in immature fruits explains higher 11-Deoxymogroside IIIE in early development [4].
11-Deoxymogroside IIIE (C₄₈H₈₂O₁₈, MW 947.15 g/mol) diverges from sweet mogrosides in two key aspects:
Transcriptomic studies identify seven CYP450s and five UGTs differentially expressed during fruit maturation. 11-Deoxymogroside IIIE biosynthesis peaks at 30 days after flowering (DAF), correlating with high UGT74AC1 and low UGT94-289-3 activity. By contrast, sweet mogroside V dominates at 70 DAF due to UGT94-289-3 upregulation [4] [7]. Isotopic labeling confirms cucurbitadienol as the precursor for both pathways, but 11-deoxy derivatives bypass C-11 hydroxylation steps [9]. This metabolic branching enables Siraitia grosvenorii to balance defense compounds (bitter mogrosides) and attractants (sweet mogrosides) during fruit development.
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